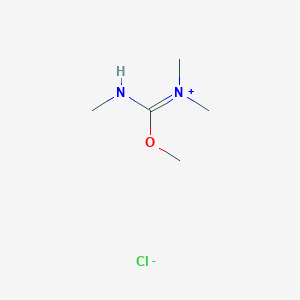
4-Chloro-2-iodobenzamide
Descripción general
Descripción
4-Chloro-2-iodobenzamide is a useful research compound. Its molecular formula is C7H5ClINO and its molecular weight is 281.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Engineering : Studies have shown that 4-Chloro-2-iodobenzamide, along with similar compounds, can be used in crystal engineering. This involves creating molecular tapes via strong hydrogen bonds and weak interactions, which are significant for crystal design and structural insulation in crystal structures (Saha, Nangia, & Jaskólski, 2005).
Medical Imaging with SPECT : Iodobenzamide derivatives have been used in single-photon emission tomography (SPECT) imaging, particularly for identifying CNS D-2 dopamine receptors in humans. This application is significant in neuroscience and medical diagnostics (Kung et al., 1990).
Halogen Bonding in Molecular Crystals : Research on 4-Chloro-2-iodobenzamide and related compounds indicates that halogen bonding, particularly involving chlorine and bromine atoms, plays a crucial role in the structural determination of molecular crystals. These findings are essential for understanding intermolecular interactions in crystallography (Pigge, Vangala, & Swenson, 2006).
Radiosynthesis for Melanoma Imaging : A study focused on the radiosynthesis of N-(4-dipropylaminobutyl)-4-iodobenzamide, an imaging agent for metastatic melanoma, highlights the importance of 4-Chloro-2-iodobenzamide derivatives in developing novel radiopharmaceuticals (Moreau et al., 1998).
Charge Density Analysis in Molecular Crystals : The charge density distribution in compounds similar to 4-Chloro-2-iodobenzamide has been studied, providing insights into intermolecular interactions and the polarizability of atoms within the crystal structure. This research is significant for the design and synthesis of new molecular materials (Hathwar & Row, 2011).
Synthesis and Evaluation for Melanoma Imaging : The synthesis and evaluation of various iodobenzamide derivatives, including 4-Chloro-2-iodobenzamide, have been conducted to determine their suitability as melanoma imaging agents. This research contributes to the development of improved diagnostic tools for cancer detection (Moins et al., 2001).
Propiedades
IUPAC Name |
4-chloro-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVDXLWHCHAJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine](/img/structure/B8082632.png)
![4'-Formyl-4-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8082633.png)





![1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene](/img/structure/B8082664.png)

![(S)-2-methyl-N-[(1R)-2,2,2-trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl]propane-2-sulfinamide](/img/structure/B8082673.png)

![Methyl (2S,3S)-2-(benzhydrylideneamino)-3-[[(S)-tert-butylsulfinyl]amino]-4,4,4-trifluorobutanoate](/img/structure/B8082717.png)
![tert-Butyl ((1H-benzo[d][1,2,3]triazol-1-yl)((tert-butoxycarbonyl)amino)methylene)carbamate](/img/structure/B8082720.png)
![[2-(3,4-Dimethoxyphenyl)-3-methoxy-3-oxopropyl]azanium;chloride](/img/structure/B8082727.png)